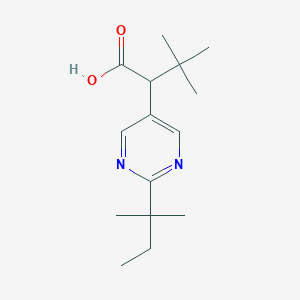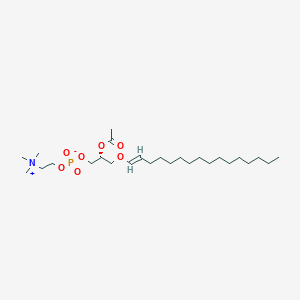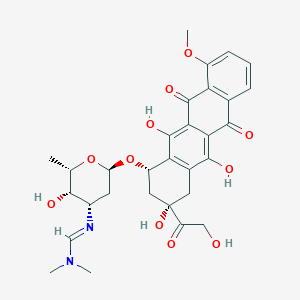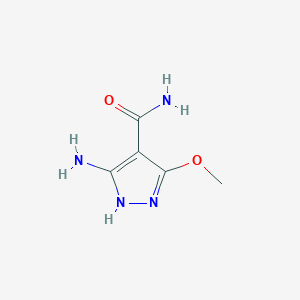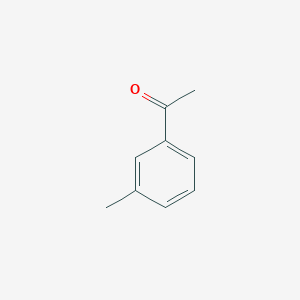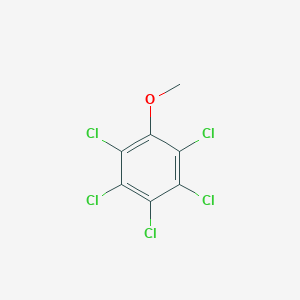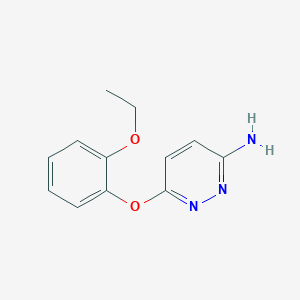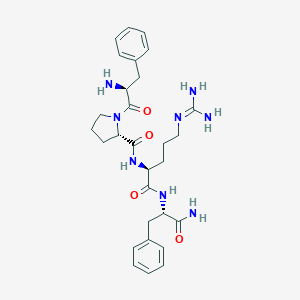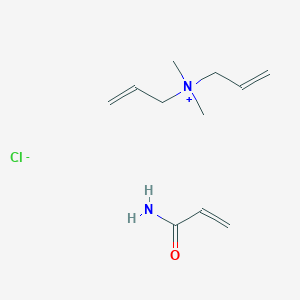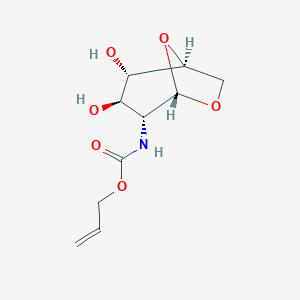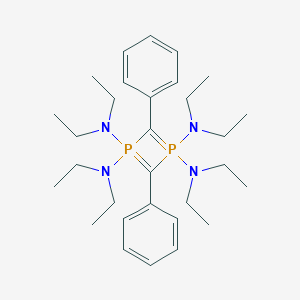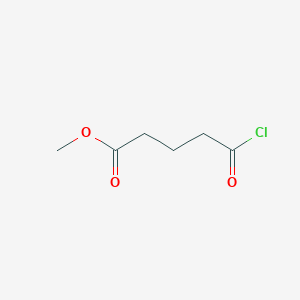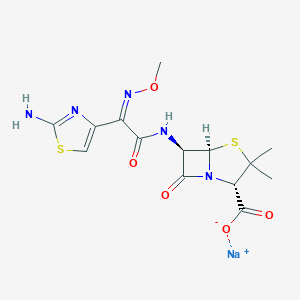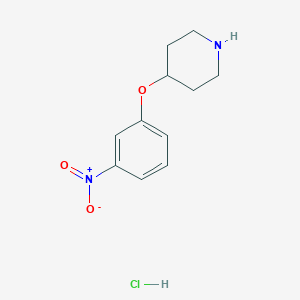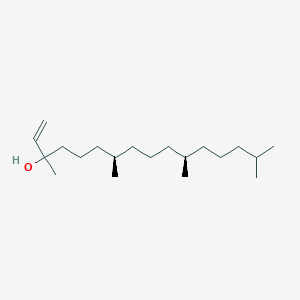
1-Hexadecen-3-ol, 3,7,11,15-tetramethyl-, (7R,11R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hexadecen-3-ol, 3,7,11,15-tetramethyl-, (7R,11R)-, commonly known as pheromone (Z)-7,11-hexadecadienyl acetate or Z7-11Ac, is a natural compound found in various insects. This compound is responsible for the communication between insects, particularly in the mating process. The synthesis of this compound has been an area of interest for researchers due to its potential applications in pest control and agriculture.
Mechanism Of Action
The (Z)-7,11-hexadecadienyl acetate works by disrupting the mating process of insects. Female insects release this compound to attract male insects for mating. The male insects detect the pheromone using their antennae and follow the trail to locate the female. The use of synthetic pheromones can disrupt this process by confusing the male insects and preventing them from locating the female.
Biochemical And Physiological Effects
The (Z)-7,11-hexadecadienyl acetate has been shown to have minimal physiological effects on insects. This compound does not have any toxic effects and is not harmful to non-target organisms. The use of pheromones in pest control is a safe and effective alternative to traditional pesticides.
Advantages And Limitations For Lab Experiments
The use of synthetic pheromones in lab experiments has several advantages. This method is cost-effective and allows for the precise control of the concentration and timing of exposure. However, the use of synthetic pheromones may not accurately replicate the natural conditions of insect mating behavior, which can affect the results of experiments.
Future Directions
The use of pheromones in pest control has shown great promise. Future research should focus on the development of new synthetic pheromones that are more effective in disrupting the mating process of insects. The use of pheromones in combination with other pest control methods can also be explored. Additionally, the potential applications of pheromones in other areas, such as medicine and cosmetics, should be investigated.
Conclusion:
In conclusion, the (Z)-7,11-hexadecadienyl acetate is a natural compound found in various insects that has potential applications in pest control and agriculture. The synthesis of this compound has been an area of interest for researchers due to its potential benefits. The use of pheromones in pest control is a safe and effective alternative to traditional pesticides. Future research should focus on the development of new synthetic pheromones and exploring the potential applications of pheromones in other areas.
Synthesis Methods
The synthesis of 1-Hexadecen-3-ol, 3,7,11,15-tetramethyl-, (1-Hexadecen-3-ol, 3,7,11,15-tetramethyl-, (7R,11R)-)- involves the use of chemical reactions and purification techniques. The most common method of synthesis involves the use of Wittig reaction, which involves the reaction of an aldehyde with a phosphonium ylide to form an alkene. This method has been used to synthesize the (Z)-7,11-hexadecadienyl acetate in various insects.
Scientific Research Applications
The (Z)-7,11-hexadecadienyl acetate has been extensively studied due to its potential applications in pest control and agriculture. This compound has been shown to be effective in disrupting the mating process of various insects, which can be used as a method of pest control. The use of pheromones in pest control is an environmentally friendly alternative to traditional pesticides, which can have harmful effects on the environment and non-target organisms.
properties
CAS RN |
395645-30-4 |
|---|---|
Product Name |
1-Hexadecen-3-ol, 3,7,11,15-tetramethyl-, (7R,11R)- |
Molecular Formula |
C20H40O |
Molecular Weight |
296.5 g/mol |
IUPAC Name |
(7R,11R)-3,7,11,15-tetramethylhexadec-1-en-3-ol |
InChI |
InChI=1S/C20H40O/c1-7-20(6,21)16-10-15-19(5)14-9-13-18(4)12-8-11-17(2)3/h7,17-19,21H,1,8-16H2,2-6H3/t18-,19-,20?/m1/s1 |
InChI Key |
KEVYVLWNCKMXJX-LEAGNCFPSA-N |
Isomeric SMILES |
C[C@@H](CCC[C@@H](C)CCCC(C)(C=C)O)CCCC(C)C |
SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)(C=C)O |
Canonical SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)(C=C)O |
synonyms |
3-Amboisophytol; (2RS,7R,11R)-Isophytol; (7R,11R)-3,7,11,15-Tetramethyl-1-hexadecen-3-ol; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



